2,3-Dimethyl-4-nitrosophenol

Crystallography Analytical Quality Control Structural Verification

This o-nitrosophenol derivative features a unique 2,3-dimethyl substitution pattern that quantifiably modulates metal complex stability, distinguishing it from monosubstituted or regioisomeric analogs. Its definitive monoclinic C2 crystal structure (a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) provides a peer-reviewed identity standard for batch verification. Ideal for systematic structure-activity relationship studies in selective metal ion extraction.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B15086779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-4-nitrosophenol
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)O)N=O
InChIInChI=1S/C8H9NO2/c1-5-6(2)8(10)4-3-7(5)9-11/h3-4,10H,1-2H3
InChIKeyMHURFZVFYYDDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-4-nitrosophenol (CAS 74783-54-3): Product Specification and Procurement Guide


2,3-Dimethyl-4-nitrosophenol (CAS 74783-54-3; MFCD03931841) is an o-nitrosophenol derivative with the molecular formula C₈H₉NO₂ and molecular weight 151.16 g/mol [1]. Structurally, it features a phenolic hydroxyl group ortho to a nitroso group, with methyl substituents occupying the 2- and 3-positions of the benzene ring [1][2]. The compound has been characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system with space group C2 and unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, providing definitive structural confirmation [2][3]. The compound functions within the broader o-nitrosophenol class, which has established utility in metal ion detection, complexation chemistry, and liquid-liquid extraction of transition metals including copper, cobalt, nickel, and manganese [4].

Why Unsubstituted o-Nitrosophenol or Alternative Methyl Isomers Cannot Substitute for 2,3-Dimethyl-4-nitrosophenol


Substitution among o-nitrosophenol derivatives is non-trivial due to the pronounced electronic and steric influence of ring substituents on the critical nitroso-phenol chelating core. Potentiometric studies on substituted o-nitrosophenols demonstrate that methyl substitution position and multiplicity alter metal complex stability constants in a quantifiable, position-dependent manner [1]. The 2,3-dimethyl substitution pattern imparts a distinct combination of ortho-directing electron density redistribution and steric shielding that differs fundamentally from monosubstituted analogs (e.g., 4-methyl-2-nitrosophenol) [2] or regioisomers such as 2,6-dimethyl-4-nitrosophenol. Even within dimethyl-substituted variants, the positional arrangement of methyl groups affects both solution-phase complexation behavior and solid-state crystal packing, making direct interchange without experimental revalidation scientifically unsound [3][4].

2,3-Dimethyl-4-nitrosophenol: Quantitative Differentiation Evidence for Procurement Decisions


Crystal Structure as a Definitive Identity Verification Benchmark for 2,3-Dimethyl-4-nitrosophenol

The single-crystal X-ray diffraction structure of 2,3-dimethyl-4-nitrosophenol provides an unambiguous, quantifiable identity benchmark that alternative methyl-substituted o-nitrosophenols do not match. The compound crystallizes in the monoclinic space group C2 with refined unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, refined to R₁ = 0.053 for 2043 observed reflections [1]. In contrast, 2,6-dimethyl-4-nitrosophenol crystallizes in a centrosymmetric orthorhombic space group Pnma with the molecule lying on a mirror plane—a fundamentally different packing arrangement [2]. This structural divergence directly impacts solid-state properties and precludes interchangeable use in applications where crystalline form dictates performance. For procurement verification, powder X-ray diffraction matching against the published CIF file provides unequivocal identity confirmation [3].

Crystallography Analytical Quality Control Structural Verification

Substituent-Dependent Metal Complex Stability of 2,3-Dimethyl-4-nitrosophenol Versus Unsubstituted and Monosubstituted Analogs

Potentiometric titration studies comparing o-nitrosophenol and its substituted derivatives with transition and rare earth metal ions demonstrate that substituent identity and position materially affect complex stability [1]. While direct stability constant data for 2,3-dimethyl-4-nitrosophenol with specific metal ions requires targeted experimental determination, the class-level evidence establishes that methyl substitution alters the electron density at the nitroso-phenol chelating site via inductive and steric effects [2][3]. This modulation of the ligand field translates to differences in extraction efficiency and detection sensitivity relative to unsubstituted o-nitrosophenol. For example, in cobalt(II) detection systems, unsubstituted o-nitrosophenol yields a limit of detection of 0.010 μM under optimized cyclic voltammetric conditions [4]; substitution with electron-donating methyl groups in the 2- and 3-positions would be expected to alter the redox potential and complexation equilibrium, potentially improving or tuning selectivity for specific analytical matrices [3].

Coordination Chemistry Analytical Reagent Selection Metal Ion Detection

Synthetic Accessibility via One-Step Vilsmeier-Type Protocol for 2,3-Dimethyl-4-nitrosophenol

A one-step synthetic protocol using adapted Vilsmeier conditions enables preparation of 2,3-dimethyl-4-nitrosophenol in quantitative yield, with full characterization by ¹H NMR, ²H NMR, ¹³C NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency contrasts with traditional multi-step nitration-nitrosation sequences that may suffer from over-oxidation byproducts or isomer mixtures [2]. The quantitative yield achievable via the Vilsmeier approach reduces purification burden and improves batch-to-batch consistency—a critical procurement consideration for research applications requiring high-purity material. For users considering in-house synthesis rather than commercial procurement, this published protocol provides a validated, high-efficiency route with comprehensive spectroscopic benchmarks for product identity verification [1].

Organic Synthesis Process Chemistry Nitroso Compound Preparation

Optimal Research and Industrial Use Cases for 2,3-Dimethyl-4-nitrosophenol Based on Differentiated Evidence


Metal Ion Extraction and Analytical Reagent Development Requiring Tunable Chelation Properties

For research programs investigating selective metal ion extraction or developing novel analytical detection methods, 2,3-dimethyl-4-nitrosophenol offers a distinct chelation profile relative to unsubstituted or monosubstituted o-nitrosophenol analogs. The 2,3-dimethyl substitution pattern modulates electron density at the nitroso-phenol binding site, enabling exploration of substituent effects on complex stability and extraction efficiency [1]. This compound is particularly relevant for studies requiring systematic investigation of structure-activity relationships in o-nitrosophenol metal complexation, where the combined ortho and meta methyl substitution provides a valuable comparator to 4-methyl, 4-chloro, 4-bromo, and 5-methoxy analogs previously characterized in copper(II) and cobalt(III) systems [2][3].

Crystallographic Reference Standard for Isomer Differentiation and Quality Control

Procurement of 2,3-dimethyl-4-nitrosophenol for applications where isomer identity critically impacts experimental outcomes—such as metal-organic framework synthesis, cocrystallization studies, or solid-state reactivity investigations—should leverage the published single-crystal X-ray diffraction data as a definitive identity verification standard. The monoclinic C2 crystal structure with refined unit cell parameters (a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°) distinguishes this compound from the orthorhombic 2,6-dimethyl isomer and other regioisomers [4]. Powder XRD matching against the deposited CIF file provides unequivocal batch verification, reducing experimental variability attributable to isomer contamination or misidentification [5].

Synthetic Methodology Studies Involving Nitrosoarene Building Blocks

Research groups engaged in developing novel synthetic methodologies for nitrosoarene derivatives or studying nitroso-group reactivity can utilize the validated one-step Vilsmeier protocol for 2,3-dimethyl-4-nitrosophenol as a benchmark for reaction optimization [6]. The comprehensive spectroscopic characterization data (¹H, ²H, ¹³C NMR; IR; Raman) published with this protocol provides a reliable reference for product identification and purity assessment, facilitating comparison of alternative synthetic routes or catalytic systems [6]. The quantitative yield achievable under optimized conditions also makes this compound an attractive building block for downstream derivatization studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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